molecular formula C19H22ClN5O2S B249598 {[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B249598
M. Wt: 419.9 g/mol
InChI Key: GDQJLMOGWURFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” is a complex organic molecule that features a combination of aromatic rings, a tetrazole group, and a sulfanyl ethyl chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C19H22ClN5O2S

Molecular Weight

419.9 g/mol

IUPAC Name

N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C19H22ClN5O2S/c1-25-19(22-23-24-25)28-9-8-21-12-15-10-16(20)18(17(11-15)26-2)27-13-14-6-4-3-5-7-14/h3-7,10-11,21H,8-9,12-13H2,1-2H3

InChI Key

GDQJLMOGWURFDJ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” would likely involve multiple steps:

    Formation of the aromatic core: This could involve the chlorination and methoxylation of a benzyl phenol derivative.

    Introduction of the benzyloxy group: This might be achieved through a nucleophilic substitution reaction.

    Attachment of the tetrazole group: This could be done via a cyclization reaction involving an azide and a nitrile.

    Formation of the sulfanyl ethyl chain: This might involve a thiol-ene reaction or a similar method.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions might target the aromatic rings or the tetrazole group.

    Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures often exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against specific biological targets.

Industry

    Specialty Chemicals: The compound could be used in the production of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. The tetrazole group, for example, is known to mimic carboxylate groups in biological systems, potentially allowing the compound to inhibit enzymes that recognize carboxylates.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like losartan, which contains a tetrazole group, are used as angiotensin II receptor antagonists.

    Sulfanyl Compounds: Compounds like captopril, which contains a sulfanyl group, are used as ACE inhibitors.

Uniqueness

The unique combination of functional groups in “{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” could confer unique biological or chemical properties, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.